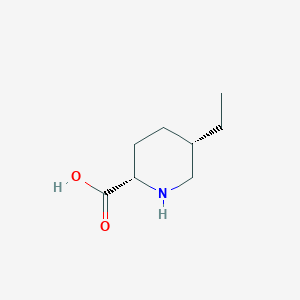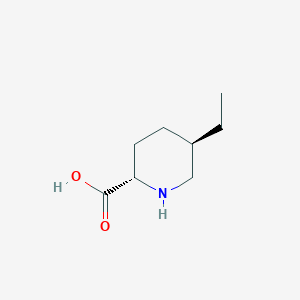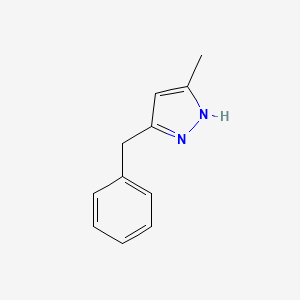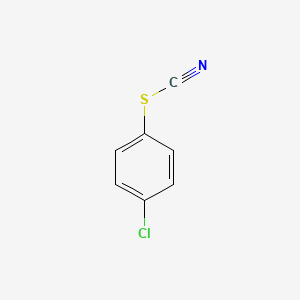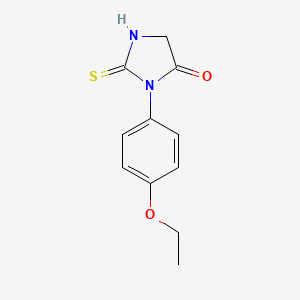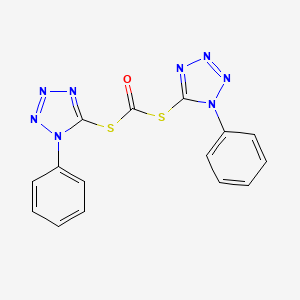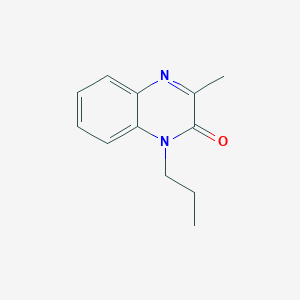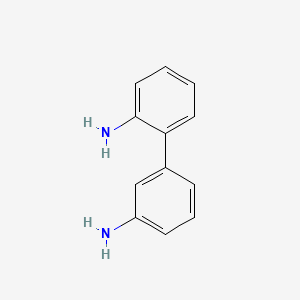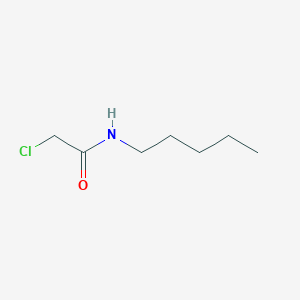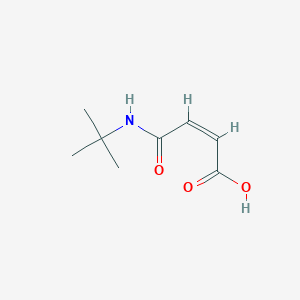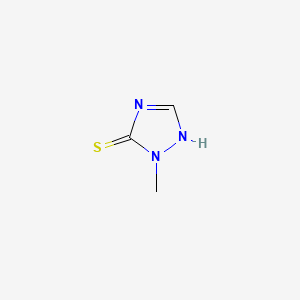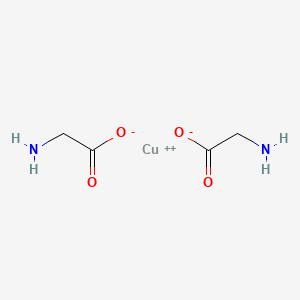
Cupric glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupric glycinate, also known as bis(glycinato)copper(II), is a coordination complex of copper(II) with two equivalents of glycinate. Its chemical formula is [Cu(glycinate)₂(H₂O)ₓ], where x can be 0 (anhydrous form) or 1 (monohydrate form). This compound is known for its light blue, flake-like crystals and has been studied extensively since its first report in 1841 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cupric glycinate is typically synthesized by reacting copper(II) acetate with glycine in aqueous ethanol. The reaction proceeds through a non-redox dissociative substitution mechanism, usually yielding the cis isomer : [ \text{Cu(OAc)}_2 + 2 \text{H}_2\text{NCH}_2\text{COOH} + x \text{H}_2\text{O} \rightarrow [\text{Cu(H}_2\text{NCH}_2\text{COO})_2(\text{H}_2\text{O})_x] + 2 \text{AcOH} ] where ( x = 0 ) or ( 1 ).
Industrial Production Methods: One industrial method involves dissolving copper oxide in ammonia to form a cupric ammine complex, which then reacts with glycine. The product is purified through centrifugation and drying . Another method involves stirring cupric subcarbonate powder with glycine solution in a water bath, followed by crystallization and centrifugation .
Análisis De Reacciones Químicas
Types of Reactions: Cupric glycinate undergoes various chemical reactions, including:
Oxidation and Reduction: Copper(II) can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: The glycinate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine.
Major Products:
Oxidation: Higher oxidation state copper complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Cupric glycinate has diverse applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its role in copper metabolism and enzyme activation.
Medicine: Explored for its potential in treating copper deficiency and as an antimicrobial agent.
Industry: Utilized as a dietary copper source in animal feeds.
Mecanismo De Acción
The mechanism of action of cupric glycinate involves its interaction with biological molecules. Copper ions from this compound can bind to proteins and enzymes, influencing their activity. The glycinate ligands facilitate the transport and bioavailability of copper, enhancing its physiological effects .
Comparación Con Compuestos Similares
Copper(II) sulfate: Another common copper compound used in various applications.
Copper(II) chloride: Used in similar contexts but with different solubility and reactivity properties.
Uniqueness: Cupric glycinate is unique due to its chelating properties, which enhance the stability and bioavailability of copper. Its ability to form stable complexes with amino acids makes it particularly useful in biological and industrial applications .
Propiedades
Número CAS |
32817-15-5 |
|---|---|
Fórmula molecular |
C2H5CuNO2 |
Peso molecular |
138.61 g/mol |
Nombre IUPAC |
2-aminoacetic acid;copper |
InChI |
InChI=1S/C2H5NO2.Cu/c3-1-2(4)5;/h1,3H2,(H,4,5); |
Clave InChI |
RMNCNUNUQBLASX-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2] |
SMILES canónico |
C(C(=O)O)N.[Cu] |
Punto de ebullición |
Decomposes with gas evolution. (USCG, 1999) |
melting_point |
253.4 °F (USCG, 1999) |
Descripción física |
Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |
Números CAS relacionados |
56-40-6 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


